N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide
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Overview
Description
N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of α-bromoketones with 2-aminopyridines under different conditions to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of solvents like toluene and ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Chemical Reactions Analysis
N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Substitution: Halogenation reactions, such as bromination and iodination, are common for this compound.
Cyclization: Intramolecular cyclizations are often used to form the imidazo[1,2-a]pyridine core.
Common reagents used in these reactions include iodine, TBHP, and various solvents like toluene and ethyl acetate. Major products formed from these reactions include halogenated derivatives and other functionalized imidazo[1,2-a]pyridines .
Scientific Research Applications
N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to undergo radical reactions, which are facilitated by transition metal catalysis or metal-free oxidation . These reactions lead to the formation of reactive intermediates that can interact with biological targets, resulting in various biological effects .
Comparison with Similar Compounds
N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide is unique due to its specific structural features and biological activities. Similar compounds include:
2-methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one: Used in chemiluminescence applications.
N-(pyridin-2-yl)amides: These compounds have varied medicinal applications and are synthesized from similar starting materials.
These similar compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-14-8-9-22-13-17(21-19(22)10-14)12-20-25(23,24)18-7-6-15-4-2-3-5-16(15)11-18/h2-11,13,20H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFXNFXYWLYMGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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